1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The amino and chloromethyl groups play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-(2-Amino-5-(methyl)phenyl)-2-chloropropan-1-one
- 1-(2-Amino-5-(bromomethyl)phenyl)-2-chloropropan-1-one
Uniqueness: 1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C10H11Cl2NO |
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Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[2-amino-5-(chloromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(12)10(14)8-4-7(5-11)2-3-9(8)13/h2-4,6H,5,13H2,1H3 |
InChI Key |
WMQAKHOXEXVCPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)CCl)N)Cl |
Origin of Product |
United States |
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